molecular formula C16H16O3 B600146 Ethyl 4-(3-methoxyphenyl)benzoate CAS No. 155061-61-3

Ethyl 4-(3-methoxyphenyl)benzoate

Cat. No. B600146
M. Wt: 256.301
InChI Key: YOXRLOGPAMRGJZ-UHFFFAOYSA-N
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Description

Ethyl 4-(3-methoxyphenyl)benzoate is a chemical compound with the molecular formula C16H16O3 . It is structurally characterized based on elemental analyses, 1H NMR, 13C NMR, UV-Vis, and IR spectral data .


Synthesis Analysis

The synthesis of Ethyl 4-(3-methoxyphenyl)benzoate involves several steps. A novel Schiff base, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methylene-amino]benzoate (HL), was prepared and structurally characterized . The synthesis process involves alkylation, esterification, and further alkylation .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(3-methoxyphenyl)benzoate has been determined by single crystal X-ray diffraction studies . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-(3-methoxyphenyl)benzoate are complex and involve multiple steps. For example, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Physical And Chemical Properties Analysis

Ethyl 4-(3-methoxyphenyl)benzoate has a molecular weight of 180.20 g/mol . Its physical and chemical properties include its structure, chemical names, and classification .

Scientific Research Applications

  • Nonlinear Optical (NLO) Properties : A study by Kiven et al. (2023) explored the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives using density functional theory. These compounds, including ethyl 4-(3-methoxyphenyl)benzoate, showed promise as NLO materials, with significant static and frequency-dependent NLO properties.

  • Anti-Juvenile Hormone Activity : Research by Furuta et al. (2006) focused on the synthesis and anti-juvenile hormone activity of ethyl 4-(2-aryloxyhexyloxy)benzoates. They found that these compounds, including variations of ethyl 4-(3-methoxyphenyl)benzoate, could induce precocious metamorphosis in silkworm larvae, suggesting potential applications in insect control.

  • Physico-Chemical Properties for Beta-Adrenolytic Activity : Stankovicová et al. (2014) studied the physico-chemical properties of derivatives of ethyl 4-(3-methoxyphenyl)benzoate for potential beta-adrenolytic activity. This research Stankovicová et al. (2014) examined various physico-chemical characteristics essential for the relationship between structure and biological activity of drugs.

  • Thermal Degradation Studies : Rizzi and Boekley (1992) observed the thermal degradation of ferulic acid in the presence of alcohols, producing ether-linked phenolic products. This research Rizzi and Boekley (1992) provides insight into the chemical behavior of ethyl 4-(3-methoxyphenyl)benzoate under thermal conditions, which is relevant in various industrial processes.

  • Antibacterial Activity : Shakir et al. (2020) investigated the synthesis and antibacterial activity of novel 2-Chloro-8-Methoxy-3-Aryl-[1,3] Benzoxazine derivatives using Vilsmeier reagent. This study Shakir et al. (2020) included derivatives of ethyl 4-(3-methoxyphenyl)benzoate, revealing their potential in developing new antibacterial agents.

Safety And Hazards

Ethyl 4-(3-methoxyphenyl)benzoate is considered moderately toxic by ingestion . It is a combustible liquid and when heated to decomposition, it emits acrid smoke and irritating fumes .

properties

IUPAC Name

ethyl 4-(3-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)13-9-7-12(8-10-13)14-5-4-6-15(11-14)18-2/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXRLOGPAMRGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720237
Record name Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-methoxyphenyl)benzoate

CAS RN

155061-61-3
Record name Ethyl 3'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
ZL Shen, K Sommer, P Knochel - Synthesis, 2015 - thieme-connect.com
We report an efficient method for the preparation of aryllithium and zinc reagents from inexpensive and readily available aryl chlorides by using lithium 4,4′-di-tert-butylbiphenylide (…
Number of citations: 13 www.thieme-connect.com
Z Shen - 2015 - edoc.ub.uni-muenchen.de
The preparation of organolithiums is an important synthetic transformation since these highly reactive organometallics react with a broad range of electrophiles. 1 The direct insertion of …
Number of citations: 4 edoc.ub.uni-muenchen.de

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